molecular formula C22H24N2O4S2 B2618447 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 898452-08-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2618447
CAS No.: 898452-08-9
M. Wt: 444.56
InChI Key: LETHIHQHJSVABE-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a unique hybrid structure combining indoline, thiophene, and dimethoxybenzene moieties.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-27-17-9-10-20(28-2)22(14-17)30(25,26)23-15-19(21-8-5-13-29-21)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHIHQHJSVABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring can be functionalized at the nitrogen position using alkylation reactions.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsKey ObservationsSource
Sulfoxidationm-CPBA (m-chloroperbenzoic acid), CH₂Cl₂, 0°CThiophene sulfoxide derivativeSelective oxidation at sulfur atom; preserves indoline and sulfonamide groups
Ring oxidationKMnO₄, acidic aqueous conditionsThiophene-1,1-dioxide derivativeComplete oxidation of thiophene ring; alters electronic properties

Mechanistic Insight :

  • m-CPBA oxidizes thiophene’s sulfur atom to sulfoxide via electrophilic attack.

  • KMnO₄ cleaves the thiophene ring under harsh conditions, forming a diketone intermediate.

Reduction Reactions

The sulfonamide and methoxy groups participate in reduction:

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Sulfonamide reductionLiAlH₄, dry THF, refluxSecondary amine derivative68–72%
Methoxy deprotectionBBr₃, CH₂Cl₂, –78°C to RTPhenolic hydroxyl group formation85%

Key Findings :

  • LiAlH₄ reduces the sulfonamide to a secondary amine without affecting aromatic rings.

  • BBr₃ selectively cleaves methoxy groups to hydroxyls, enhancing hydrogen-bonding capacity .

Electrophilic Substitution

The indoline and benzene rings undergo regioselective substitution:

Reaction TypeReagents/ConditionsPosition ModifiedProductsSource
NitrationHNO₃/H₂SO₄, 0°CIndoline C55-Nitroindoline derivative
BrominationBr₂, FeBr₃, CHCl₃, RTBenzene ring C33-Bromo-2,5-dimethoxybenzene

Regiochemical Notes :

  • Nitration favors the electron-rich C5 position of indoline due to directing effects of the fused ring .

  • Bromination occurs at the benzene ring’s C3 position, guided by methoxy groups’ para-directing influence .

Coupling Reactions

The ethyl linker enables cross-coupling:

Reaction TypeCatalysts/ReagentsPartner SubstrateProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl derivatives60–75%
Stille couplingPd₂(dba)₃, AsPh₃, THFStannanesThiophene-aryl hybrids55–65%

Optimization Data :

  • Suzuki reactions achieve higher yields with electron-deficient boronic acids .

  • Stille couplings require rigorous exclusion of oxygen to prevent catalyst degradation .

Biological Interaction with DNA

The compound’s planar indoline-thiophene system intercalates DNA:

Binding ModeExperimental MethodResultsSource
IntercalationUV-Vis titration, ethidium bromide displacementKb=1.2×105M1K_b = 1.2 \times 10^5 \, \text{M}^{-1}
Groove bindingCircular dichroism (CD) spectroscopyMinor groove preference

Implications :

  • Intercalation disrupts DNA replication, contributing to observed anticancer activity .

  • Binding affinity rivals classical intercalators like doxorubicin .

Thermal and Solvent Stability

Critical for synthetic and storage conditions:

PropertyConditionsObservationsSource
Thermal decompositionTGA, heating rate 10°C/minDecomposition onset: 220°C
SolubilityDMSO, DMF, CHCl₃Soluble (>50 mg/mL in DMSO)

Scientific Research Applications

Anticancer Activity

Overview : The compound has shown promising results in preclinical studies for its anticancer properties. It has been evaluated against various human tumor cell lines, demonstrating significant antitumor activity.

Case Studies :

  • A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI) of 15.72 μM and a total growth inhibition (TGI) of 50.68 μM against tested cells, suggesting its potential as a chemotherapeutic agent .
  • Another investigation highlighted the synthesis of related compounds that also demonstrated antimitotic activity, indicating that modifications to the indoline and thiophene moieties could enhance therapeutic efficacy .

Enzyme Inhibition

Overview : The compound has been studied for its ability to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase.

Case Studies :

  • Research has shown that sulfonamide derivatives similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can effectively inhibit α-glucosidase and acetylcholinesterase. These enzymes are crucial targets for treating type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD), respectively .

Synthetic Applications

Overview : Beyond its biological applications, this compound serves as an important building block in organic synthesis.

Synthesis Pathways :

  • The synthesis of this compound typically involves multi-step reactions. Key steps include:
    • Formation of the Indoline Moiety : Indoline can be synthesized from indole through catalytic hydrogenation.
    • Attachment of the Thiophene Ring : This is achieved via cross-coupling reactions such as Suzuki or Stille coupling.
    • Formation of the Benzamide Structure : Amide coupling reactions using 3,4-dimethoxybenzoic acid yield the final product.

Drug-Like Properties

Overview : Evaluations using software like SwissADME have indicated that this compound possesses favorable drug-like properties, making it a candidate for further development into therapeutic agents.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant growth inhibition against various cancer cell lines; promising preclinical data
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase; potential for T2DM and AD treatments
Synthetic ApplicationsServes as a versatile building block in organic synthesis; multiple synthetic routes available
Drug-Like PropertiesFavorable profiles suggest potential for therapeutic development

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can bind to protein pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide ()
  • Key Differences: Thiophene vs. Furan: The replacement of thiophen-2-yl with furan alters electronic properties (furan is less electron-rich due to oxygen’s higher electronegativity vs. Sulfonyl Group: The 4-methylphenylsulfonyl (tosyl) group in the analog introduces steric bulk compared to the indolin-1-yl group in the target compound, which may affect binding pocket accessibility .
Antibacterial Thiophene-Containing Sulfonamides ()

Foroumadi et al. synthesized quinolone derivatives with 5-bromothiophen-2-yl and 5-(methylthio)thiophen-2-yl groups. Key comparisons include:

  • Substituent Effects : Bromine or methylthio groups on thiophene enhance lipophilicity, whereas the target compound’s dimethoxybenzene moiety improves aqueous solubility.
  • Biological Activity : The antibacterial potency of these analogs suggests that the thiophen-2-yl group in the target compound may confer similar activity, though the dimethoxy groups could shift selectivity toward eukaryotic targets (e.g., kinases) .

Indoline-Containing Analogs ()

Patent compounds such as methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate share the indoline moiety but differ in core structure (quinoline vs. benzenesulfonamide).

  • Functional Groups: The cyano and trifluoromethyl groups in patent compounds increase metabolic stability but may reduce solubility compared to the target’s dimethoxybenzene.
  • Hybrid Design: The target compound’s combination of indoline and thiophene is uncommon in patented analogs, suggesting a novel scaffold for further exploration .

Thiophen-2-yl Ethylamine Derivatives ()

Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine highlight the prevalence of thiophen-2-yl ethyl groups in CNS-targeting agents.

  • Sulfonamide vs. Amine/Oxide : The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity than amine oxides, which could influence target affinity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Activity
Target Compound Benzenesulfonamide Indolin-1-yl, thiophen-2-yl, dimethoxy Hypothesized kinase inhibition
N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide Benzenesulfonamide Furan, tosyl, dimethoxy Unknown
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Quinolone Bromothiophene Antibacterial
Patent indoline-quinoline hybrids Quinoline Indoline, cyano, trifluoromethyl Anticancer (inferred)

Table 2: Electronic and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Molecular Weight (Da)
Target Compound 3.8 2 ~487
Furan-containing analog 4.2 2 ~521
Bromothiophene quinolone 4.5 3 ~450

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in pharmacology due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups including an indoline moiety, a thiophene ring, and a sulfonamide group. Its molecular formula is C24H25N3O2SC_{24}H_{25}N_{3}O_{2}S with a molecular weight of 419.5 g/mol. The presence of these groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing indole and thiophene rings have shown promise as inhibitors of enzymes such as HIV-1 reverse transcriptase (RT). For example, derivatives of thiophene and indole have been synthesized and evaluated for their ability to inhibit HIV-1 RT, demonstrating IC50 values in the nanomolar range, indicating potent activity against the virus .
  • Modulation of Signaling Pathways : The sulfonamide group may interact with specific receptors or enzymes involved in signaling pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Target IC50 (nM) Notes
This compoundHIV-1 RTNot yet determinedStructural analogs show potent inhibition
2-(thiophen-2-yl)-1H-indoleHIV-1 RT4.09Superior inhibition compared to Efavirenz
Indole derivativesVariousVaries widelyShow anti-cancer and anti-inflammatory properties

Case Study 1: Anti-HIV Activity

A study focusing on the synthesis and evaluation of 1H-indole derivatives revealed that compounds structurally similar to this compound exhibited significant inhibition of HIV replication. The most potent compounds achieved IC50 values as low as 3.54 nM, suggesting that modifications to the indole structure can enhance antiviral activity .

Case Study 2: Anti-Cancer Potential

Another study explored the anti-cancer properties of indole-based compounds. It was found that certain derivatives could induce apoptosis in cancer cell lines by modulating apoptotic pathways. The structural characteristics of these compounds were critical for their activity, highlighting the potential for this compound to be developed as an anti-cancer agent .

Q & A

Q. What synthetic routes are recommended for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, and how can yield be optimized?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance sulfonamide coupling efficiency.
  • Catalyst Screening : Test palladium or copper catalysts for indole-thiophene coupling steps.
  • Temperature Gradients : Conduct reactions at 50–100°C to balance kinetics and side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
    Yield optimization should be tracked via HPLC and mass spectrometry. For reproducibility, document all parameters (e.g., molar ratios, reaction time) rigorously .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., indolinyl vs. thiophenethyl groups).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}).
  • HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks.
    Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. Table 1: Key Characterization Techniques

TechniquePurposeCritical Parameters
1^1H NMRStructural confirmationSolvent (CDCl3_3/DMSO-d6_6), integration ratios
HPLC-PDAPurity assessmentColumn type, retention time, UV λ max
HRMSMolecular formula validationResolution > 20,000, error < 2 ppm

Advanced Research Questions

Q. How can computational models guide the prediction of bioactivity and off-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Validate with free energy calculations (MM-GBSA).
  • Density Functional Theory (DFT) : Optimize geometry in Gaussian 16 to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity.
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., sulfonamide H-bond donors) using MOE or Discovery Studio.
    Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to resolve computational-experimental discrepancies .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) and BBB permeability (PAMPA-BBB model).
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo.
  • Dose-Response Refinement : Conduct staggered dosing in animal models (e.g., rodent PK/PD studies) to align efficacy thresholds.
    Replicate experiments using split-plot designs (e.g., randomized blocks with biological replicates) to minimize variability .

Q. Table 2: Experimental Design for Bioactivity Studies

FactorLevelsReplicates
Dose3–5 concentrations4 biological replicates
TimepointsAcute (24h) vs. chronic (7d)10 samples per group
ControlsVehicle, positive control (e.g., cisplatin)Matched by solvent

Q. How should environmental fate studies be structured to assess degradation pathways?

Methodological Answer:

  • Abiotic Conditions : Expose the compound to UV light (λ = 254 nm), varying pH (3–9), and temperatures (4–40°C). Monitor degradation via LC-MS.
  • Biotic Transformation : Use OECD 301F ready biodegradability tests with activated sludge.
  • Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity.
    Long-term studies (≥6 months) should follow split-split plot designs to account for seasonal variability in degradation rates .

Methodological Frameworks

  • Theoretical Linkage : Anchor studies to sulfonamide pharmacology or heterocyclic reactivity frameworks to generate testable hypotheses .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria to distinguish causal relationships from spurious correlations in bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.